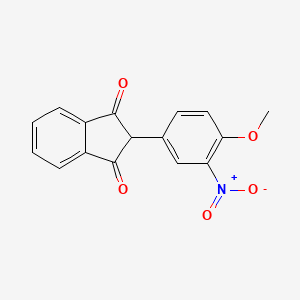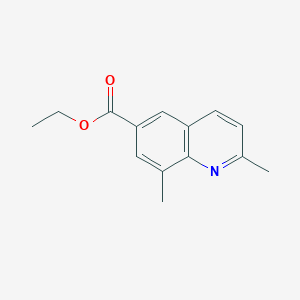![molecular formula C16H16O2 B13671852 5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B13671852.png)
5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one is an organic compound with the molecular formula C16H16O2. This compound is part of the naphthalene family and features a methoxy group attached to the naphthalene ring system. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted naphthalene derivative with a suitable cyclizing agent. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one involves its interaction with specific molecular targets. The methoxy group and the naphthalene ring system play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,8,9-Tetrahydrobenzocyclohepten-7-one: Shares a similar core structure but lacks the methoxy group.
4a,5,9,10,11,12-Hexahydro-6H-benzo[a]cyclohepta[hi]benzofuran: Another related compound with a different substitution pattern.
Uniqueness
5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H16O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
5-methoxy-8,9,10,11-tetrahydrocyclohepta[a]naphthalen-7-one |
InChI |
InChI=1S/C16H16O2/c1-18-16-10-14-12(7-4-5-9-15(14)17)11-6-2-3-8-13(11)16/h2-3,6,8,10H,4-5,7,9H2,1H3 |
InChI-Schlüssel |
XQFRHHDDZDUWJS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCCCC2=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


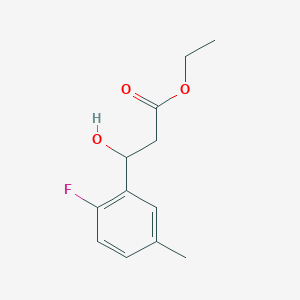

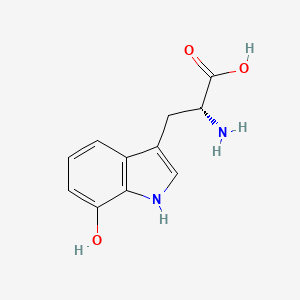
![1-(Furo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13671790.png)
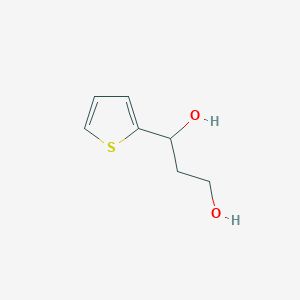

![3-Iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13671809.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)

![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)
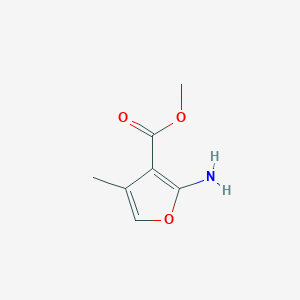
![2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671839.png)
